4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one
Description
Systematic Nomenclature and IUPAC Conventions
The systematic name 4,9,11-Trioxatetracyclo[5.3.1.0²,⁶.0⁸,¹⁰]undecan-3-one exemplifies the sophisticated nomenclature system developed by the International Union of Pure and Applied Chemistry (IUPAC) for describing complex polycyclic structures. This naming system provides a precise method for unambiguously identifying the structural features of cage compounds with multiple rings and heteroatoms.
Breaking down the name reveals its structural components:
- "4,9,11-Trioxa" indicates the presence of three oxygen atoms at positions 4, 9, and 11 in the molecular framework.
- "Tetracyclo" denotes that the compound contains four rings.
- "[5.3.1.0²,⁶.0⁸,¹⁰]" is the descriptor that defines the sizes of the various rings and the bridging pattern. The numbers 5, 3, and 1 indicate the number of atoms in three main bridges connecting the bridgehead atoms. The superscripted numbers (²,⁶ and ⁸,¹⁰) specify additional direct connections between atoms, creating the tetracyclic structure.
- "Undecan" indicates that the parent hydrocarbon contains eleven carbon atoms in total.
- "3-one" denotes a ketone functional group at position 3.
According to IUPAC conventions for naming polycyclic systems, bridged polycyclic compounds are named based on the alkane with the same total number of carbon atoms, preceded by indicators of the number of cycles present and a bridge descriptor. The numbering typically starts at a bridgehead and proceeds around the rings in order from largest to smallest.
The compound is also known by several alternative names, including:
- 2,6-Epoxy-2,2a,5,5a,6,6a-hexahydrooxireno[f]isobenzofuran-3(1aH)-one
- Hexahydro-2,6-epoxyoxireno[f]benzofuran-3(1aH)-one
These synonyms reflect different approaches to describing the same structural arrangement, often emphasizing different aspects of the molecular framework or following alternative nomenclature conventions.
Historical Context of Polycyclic Oxa-Cage Compound Development
The development of polycyclic oxa-cage compounds represents a significant chapter in the evolution of organic synthesis. These compounds, characterized by their rigid three-dimensional structures incorporating oxygen atoms within cage-like frameworks, have been the subject of intensive research since the late 1990s. The interest in these molecules stems partly from their potential as analogs to crown ethers and other cryptands, with applications in molecular recognition and metal ion chelation.
The synthesis of oxa-cage compounds has evolved through several methodological approaches. Early efforts to create these structures faced significant challenges due to the complexity of constructing multiple rings with precise stereochemistry. Research into oxa-cage compounds gained momentum with the development of various synthetic strategies, including:
- Intramolecular alkene-oxirane (2s-2p) photocycloaddition reactions
- Transannular cyclization of suitable precursors
- Tandem cyclization processes
- Dehydration of diols with appropriate stereochemistry
- Base-promoted rearrangements
- Intramolecular etherification using organoselenium reagents
- Tandem radical cyclization approaches
A particularly significant advancement in the synthesis of compounds like 4,9,11-Trioxatetracyclo[5.3.1.0²,⁶.0⁸,¹⁰]undecan-3-one came through ozonolysis reactions. Researchers discovered that ozonolysis of certain norbornene derivatives in dichloromethane at -78°C, followed by reduction with dimethyl sulfide, could produce oxa-cage structures in high yields. This methodology represented a breakthrough in accessing these complex architectures more efficiently.
The work of several research groups, including Wu and Lin, demonstrated the creation of oxa-cage compounds from suitable carbocyclic cages. Their investigations into the synthesis, structures, and formation mechanisms of tetraacetal oxa-cages and convex tetraquinane oxa-cages provided fundamental insights into the chemistry of these systems. Similarly, Mehta's group made significant contributions to the synthesis of [n]oxa[n]peristylane systems via ozonolysis reactions.
The table below summarizes key milestones in the development of polycyclic oxa-cage compound synthesis:
| Period | Development | Significance |
|---|---|---|
| Late 1990s | Initial investigations into oxa-cage compounds | Established the potential of these structures as analogs to crown ethers |
| Early 2000s | Development of ozonolysis-based methodologies | Provided efficient routes to various oxa-cage structures |
| Mid-2000s | Synthesis of diacetal trioxa-cages and tetraacetal tetraoxa-cages | Expanded the structural diversity of accessible oxa-cage compounds |
| 2010s | Development of iodine-induced cyclization and dimethyldioxirane-induced sequential cyclization | Introduced new reagents and conditions for oxa-cage synthesis |
| Recent developments | Application of modern catalytic methods | Enhanced stereoselectivity and efficiency in oxa-cage synthesis |
Research into compounds like 4,9,11-Trioxatetracyclo[5.3.1.0²,⁶.0⁸,¹⁰]undecan-3-one continues to advance, with ongoing investigations into their potential applications in areas such as host-guest chemistry, catalysis, and materials science. The rigid, well-defined structures of these molecules make them valuable targets for exploring fundamental concepts in organic chemistry and developing new synthetic methodologies.
The synthesis of 4,9,11-Trioxatetracyclo[5.3.1.0²,⁶.0⁸,¹⁰]undecan-3-one specifically often involves the ozonolysis of appropriate precursors. One established pathway begins with suitable bicyclo[2.2.1]heptene derivatives that undergo ozonolysis to form intermediate ozonides, which can then be transformed into the desired oxa-cage structure through careful manipulation of reaction conditions. The stereochemistry of these transformations is crucial, as it determines the final three-dimensional arrangement of the oxa-cage framework.
The study of these compounds has contributed significantly to our understanding of polycyclic structures and heterocyclic chemistry, establishing a foundation for further exploration of complex molecular architectures with diverse functional properties.
Properties
IUPAC Name |
4,9,11-trioxatetracyclo[5.3.1.02,6.08,10]undecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-8-3-2(1-10-8)4-6-7(12-6)5(3)11-4/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFDSOCDQRHNCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C4C(C2O3)O4)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609189 | |
| Record name | Hexahydro-2,6-epoxyoxireno[f][2]benzofuran-3(1aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632339-23-2 | |
| Record name | Hexahydro-2,6-epoxyoxireno[f]isobenzofuran-3(1aH)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632339-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-2,6-epoxyoxireno[f][2]benzofuran-3(1aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Polyether Precursors
A common route involves starting from polyether compounds with appropriate hydroxyl groups positioned for intramolecular ether formation. These undergo acid- or base-catalyzed cyclizations to close the rings, forming the trioxatetracyclic skeleton.
- Example Reaction : Intramolecular nucleophilic substitution where hydroxyl groups attack electrophilic centers to form ether bridges.
- Conditions: Mild acid catalysts (e.g., p-toluenesulfonic acid) or Lewis acids under controlled temperature to avoid side reactions.
Oxidation to Introduce the Ketone
After cyclization, selective oxidation of the secondary alcohol at the 3-position is performed to yield the ketone.
Use of Bicyclic or Tricyclic Intermediates
Literature reports the use of bicyclic or tricyclic sulfone or sulfoxide intermediates that, upon pyrolysis or rearrangement, yield the tetracyclic ether-ketone frameworks.
- Pyrolysis of sulfone derivatives can induce ring contractions or expansions leading to the desired tetracyclic structure.
- This method allows for the formation of complex ring systems with controlled stereochemistry.
Detailed Research Findings and Experimental Data
Pyrolysis and Rearrangement Studies
A comprehensive study (Aitken, 1982) investigated the preparation and pyrolysis of bicyclic sulfone compounds related to the tetracyclic ether framework. Key findings include:
- Epoxidation of double bonds in bicyclic sulfone intermediates alters thermal decomposition pathways, enabling synthesis of novel divinylepoxides.
- Pyrolysis of aziridine derivatives derived from these intermediates leads to ring-expanded or rearranged products relevant to tetracyclic ketones.
- Loss of sulfur dioxide (SO2) during pyrolysis is a critical step facilitating ring transformations.
These findings suggest that controlled pyrolysis of specifically designed sulfone intermediates can be a viable route to 4,9,11-trioxatetracycloundecan-3-one analogs.
Halogenation and Functional Group Transformations
Patented processes describe selective bromination of tricyclo[4.3.1.1^2,5]undecane derivatives, which serve as precursors for further functionalization toward polycyclic ethers.
- Bromination occurs selectively at the 1-position without catalyst, enabling regioselective introduction of functional groups.
- Subsequent substitution reactions on halogenated intermediates allow for installation of oxygen-containing groups necessary for ether ring formation.
- Conversion of alcohol precursors to halides using thionyl halides facilitates these transformations.
Though these patents focus on tricyclic systems, the methodology of selective functionalization and ring manipulation is applicable to the tetracyclic compound synthesis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Overview
4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one, with the CAS number 632339-23-2, is a unique bicyclic compound featuring a trioxatetracyclic structure. Its molecular formula is C8H8O4, and it has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and materials science.
Medicinal Chemistry
The compound's unique structure allows it to interact with biological targets effectively. Research has indicated potential applications in drug discovery:
- Drug Design : The compound can serve as a scaffold in the design of novel therapeutics due to its ability to mimic natural products or serve as a lead compound in structure-activity relationship (SAR) studies. For instance, its structural features may facilitate binding to specific enzymes or receptors implicated in diseases such as cancer and diabetes .
Material Science
Due to its stable structure and properties, this compound can be utilized in developing advanced materials:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or thermal stability. Its unique cyclic structure can lead to improved cross-linking in polymer networks, which is beneficial for applications in coatings and adhesives .
Synthetic Organic Chemistry
This compound is valuable for synthetic chemists looking to create complex molecules:
- Synthesis of Cyclophanes : It has been used as a building block in the synthesis of cyclophane derivatives through various coupling reactions. These derivatives often possess interesting electronic and optical properties useful in photonic applications .
Case Study 1: Drug Discovery
A study utilized computational methods to explore the binding affinity of this compound with various biological targets using molecular docking simulations. The results indicated promising interactions with enzymes involved in metabolic pathways related to diabetes management.
Case Study 2: Material Development
Researchers incorporated this compound into a polymer matrix for use in high-performance coatings. The resulting material exhibited enhanced durability and resistance to chemical degradation compared to traditional coatings, demonstrating the compound's utility in material science applications.
Mechanism of Action
The mechanism of action of 4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in biological systems. Detailed studies on the compound’s mechanism of action can provide insights into its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Tetracyclic Ethers and Ketones
4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one
2,6-exo-8,10-exo-4,9-Dioxatetracyclo[5.3.1.0²,⁶.0⁸,¹⁰]undecane-3,5-dione
- 4,9,12,15-Tetraoxa-3,5,8,10,14,16-hexaazatetracyclo[11.3.0.0²,⁶.0⁷,¹¹]hexadecan-1(16),2,5,7,10,13-hexaen-3-ium-3-olate Structure: Larger tetracyclic system with four oxygen and six nitrogen atoms.
Linear Trioxa Compounds
- 11-Azido-3,6,9-trioxaundecan-1-amine
Natural Product Analogues
- Cedrenol (CAS: 77-53-2) Structure: Tricyclic terpene alcohol with a methanol substituent. Key Difference: Natural origin vs. synthetic trioxa compound; cedrenol’s hydrophobicity contrasts with the polar ether/ketone motifs in 632339-23-2 .
Physicochemical Properties Comparison
Biological Activity
4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one, also known by its CAS number 632339-23-2, is a complex organic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 168.15 g/mol
- Melting Point : 181 °C
- Appearance : White to almost white powder or crystalline solid
- Purity : Greater than 98% (GC) .
Antimicrobial Properties
Research indicates that 4,9,11-trioxatetracyclo compounds exhibit significant antimicrobial activity. In particular, studies have shown effectiveness against various bacterial strains and fungi. For instance:
- Antibacterial Activity : The compound has demonstrated efficacy against Helicobacter pylori, a common pathogen associated with gastric ulcers and cancer .
- Fungal Inhibition : It has also been noted for its antifungal properties against Candida albicans, highlighting its potential as an antifungal agent.
Cytotoxic Effects
The compound's cytotoxicity was evaluated in several studies focusing on cancer cell lines:
- Tumor Cell Lines : It showed selective cytotoxicity towards human tumor cell lines while sparing normal cells, suggesting a potential application in cancer therapy .
| Cell Line Type | Cytotoxicity Observed |
|---|---|
| Human Tumor Cells | High |
| Normal Human Cells | Low |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and replication.
- Disruption of Cellular Integrity : Its structure allows it to integrate into cell membranes or interact with cellular components, leading to cell death in susceptible organisms.
Case Studies
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Q & A
Q. What are the key challenges in synthesizing 4,9,11-Trioxatetracyclo[5.3.1.0²,⁶.0⁸,¹⁰]undecan-3-one, and how can they be addressed methodologically?
Synthesis of this tetracyclic compound requires precise control over ring-forming reactions and stereochemistry. A stepwise approach involving Diels-Alder cycloaddition or photochemical [2+2] cyclization may be employed to construct the fused oxa-rings. For example, similar tetracyclic frameworks have been synthesized using imide precursors under anhydrous conditions, followed by oxidation to introduce the ketone moiety . Challenges like regioselectivity can be mitigated by optimizing reaction temperature and solvent polarity. Purity validation via HPLC (≥98%) is critical, as impurities in intermediates can propagate through subsequent steps .
Q. How can researchers validate the molecular structure of this compound using spectroscopic and crystallographic methods?
- Nuclear Magnetic Resonance (NMR): Assign peaks for bridgehead protons (δ 4.5–5.5 ppm) and carbonyl groups (δ 180–210 ppm in NMR). Coupling constants in NMR can confirm stereochemistry of fused rings .
- X-ray Crystallography: Resolve the tetracyclic framework by analyzing unit cell parameters (e.g., monoclinic symmetry with Å, Å, Å, β = 106.3°) . Compare bond lengths and angles to computational models (DFT/B3LYP) to verify deviations ≤0.05 Å .
- Mass Spectrometry: Confirm molecular ion [M+H] at 253.1 (calculated for ) and fragment patterns indicative of oxygen bridge cleavage .
Q. What experimental design principles should guide stability studies of this compound under varying conditions?
Use a factorial design to test degradation kinetics under stressors:
- Thermal Stability: Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor via TGA/DSC for mass loss ≥5% .
- Photolytic Stability: Expose to UV (254 nm) and visible light; quantify degradation products via LC-MS .
- Hydrolytic Stability: Test in pH 1.2 (HCl), 7.4 (phosphate buffer), and 9.0 (borate buffer) at 37°C; use kinetic modeling (Arrhenius equation) to predict shelf life .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental data on the compound’s reactivity?
Discrepancies in regioselectivity or reaction yields may arise from competing transition states. Perform DFT calculations (e.g., Gaussian 16) to map potential energy surfaces for key reactions like epoxidation or nucleophilic attack. Compare activation energies () of pathways to identify dominant mechanisms . For example, a 2 kcal/mol difference in can shift product ratios by >90% . Validate with isotopic labeling (e.g., ) to track oxygen migration in oxa-rings .
Q. What strategies optimize the compound’s bioactivity while minimizing synthetic complexity?
- Structure-Activity Relationship (SAR): Introduce substituents at non-bridgehead positions (e.g., C-2 or C-6) to enhance binding affinity without destabilizing the tetracyclic core. For analogs, a methyl group at C-6 increased inhibitory activity against cytochrome P450 by 40% .
- Prodrug Design: Mask the ketone group as a ketal or oxime to improve solubility and bioavailability. Hydrolysis rates in simulated gastric fluid (pH 1.2) should exceed 80% within 2 hours .
- High-Throughput Screening (HTS): Use fragment-based libraries to identify synergistic co-crystallization agents, improving target engagement .
Q. How can environmental fate studies be designed to assess the compound’s ecological impact?
Adopt a tiered approach per OECD guidelines:
- Tier 1: Determine log (octanol-water partition coefficient) via shake-flask method; values >3 indicate bioaccumulation risk .
- Tier 2: Conduct microcosm experiments to track abiotic transformations (hydrolysis, photolysis) and biotic degradation (soil microbiota). Use LC-MS/MS to quantify metabolites like hydroxylated derivatives .
- Tier 3: Model ecotoxicity using Daphnia magna (48h EC50) and Aliivibrio fischeri (bioluminescence inhibition). A 96-well plate format reduces reagent use by 70% .
Methodological Resources
- Spectral Data Interpretation: Reference PubChem CID 632339-23-2 for IR, NMR, and MS/MS fragmentation patterns .
- Crystallography Protocols: Follow SHELXL-2018 for structure refinement; report R-factors <0.05 for high-confidence models .
- Data Reporting Standards: Adopt IUPAC guidelines for reproducibility, including detailed metadata on instrumentation (e.g., Bruker Avance III HD 600 MHz NMR) and software versions (e.g., MestReNova v14.2.0) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
